Celiprolol-d9 Hydrochloride
Overview
Description
Celiprolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It has a unique pharmacology: it is a selective β1 receptor antagonist, but a β2 receptor partial agonist. It is also a weak α2 receptor antagonist .
Molecular Structure Analysis
The crystal structure and nuclear magnetic resonance (NMR) spectra and assignments of celiprolol, N′-[3-acetyl-4[3-[N-t-butylamino-2-hydroxypropoxy]phenyl]-N, N-diethylurea, are reported. Celiprolol crystallizes in the monoclinic space group, P2l/a, with a = 9.081(2), b = 13.800(4), and c = 17.471(5) Å and β = 95.04(2)° .
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Celiprolol is a hydrophilic, beta 1-selective adrenoceptor antagonist with mild beta 2-agonist as well as weak vasodilator properties. It demonstrates similar antihypertensive efficacy to other beta-blockers like propranolol and atenolol in treating mild to moderate systemic hypertension. Celiprolol has been shown to improve exercise tolerance and reduce the frequency of anginal attacks in patients with angina pectoris. Notably, it does not induce bronchoconstriction and may have mild bronchodilating activity, potentially enhancing the effects of bronchodilator drugs. It also presents a slightly beneficial effect on serum lipid profiles and does not adversely affect carbohydrate metabolism. The pharmacodynamic advantages of celiprolol, if validated in long-term clinical trials, could signify a significant advancement in beta-blocker therapy (Milne & Buckley, 1991).
Drug-Drug Interactions
The study of intestinal drug interactions mediated by organic anion-transporting polypeptides (OATPs) highlighted celiprolol among drugs potentially affected by dietary or natural product inhibitors of intestinal OATPs. This review emphasizes the importance of considering such interactions in clinical practice, as they can significantly affect the pharmacokinetics and, consequently, the therapeutic efficacy of drugs like celiprolol. Notably, common juices such as grapefruit juice have been identified as potent inhibitors, potentially decreasing the exposure of celiprolol by a significant margin. This insight underscores the necessity for careful consideration of diet-drug interactions in patients undergoing treatment with celiprolol (Yu et al., 2017).
Mechanism of Action
Target of Action
Celiprolol-d9 Hydrochloride primarily targets β1-adrenoceptors, β2-adrenoceptors, and α2-adrenoceptors . It acts as a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist .
Mode of Action
this compound’s mode of action is unique. As a β1 receptor antagonist, it blocks the action of adrenaline and noradrenaline on β1-adrenoceptors, reducing the heart rate and blood pressure. Its partial agonist activity on β2 receptors is thought to account for its mild vasodilating properties, which help lower blood pressure in hypertensive patients at rest and during exercise .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the β1, β2, and α2-adrenoceptors. By blocking β1 receptors and partially activating β2 receptors, it influences the adrenergic system, leading to a decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its bioavailability, which ranges from 30-70% . The elimination half-life is approximately 5 hours , indicating that the drug is relatively quickly metabolized and excreted.
Result of Action
The primary result of this compound’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through its antagonistic action on β1 receptors and partial agonistic action on β2 receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food has been shown to markedly affect the bioavailability of celiprolol . Therefore, it is recommended to avoid administration of celiprolol with food . Furthermore, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .
Safety and Hazards
Celiprolol hydrochloride should be handled with care. It should not be used in food, drug, pesticide or biocidal product use. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Biochemical Analysis
Biochemical Properties
Celiprolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with β1-adrenergic receptors, which are proteins located on the surface of heart cells. By binding to these receptors, this compound inhibits the action of catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. Additionally, this compound has been shown to interact with other biomolecules, including enzymes involved in the metabolism of lipids and carbohydrates .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking β1-adrenergic receptors. This compound also influences cell signaling pathways, particularly those involved in the regulation of blood pressure and heart function. Furthermore, this compound affects gene expression by modulating the activity of transcription factors that control the expression of genes involved in cardiovascular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to β1-adrenergic receptors on the surface of heart cells. This binding inhibits the activation of these receptors by catecholamines, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in heart rate and contractility. Additionally, this compound may exert its effects through enzyme inhibition or activation, as well as changes in gene expression that influence cardiovascular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained reductions in heart rate and blood pressure, as well as potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects. At higher doses, this compound may cause toxic effects, including bradycardia (abnormally slow heart rate) and hypotension (abnormally low blood pressure). Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating that higher doses do not necessarily lead to greater therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid and carbohydrate metabolism. It interacts with enzymes such as lipases and amylases, which are involved in the breakdown of fats and carbohydrates, respectively. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter metabolite levels, leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target tissues, such as the heart and blood vessels. The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the compound and regulate its availability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with β1-adrenergic receptors. Additionally, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Properties
IUPAC Name |
3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-SBYXYGIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724520 | |
Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215535-20-8 | |
Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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